Ethyl (2R)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate
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Overview
Description
Ethyl (2R)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate is a compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2R)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate typically involves the protection of the hydroxyl group of an amino acid derivative using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is usually carried out in the presence of a base such as imidazole or triethylamine in an aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction proceeds via the formation of a silyl ether, which protects the hydroxyl group from further reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The TBDMS group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The TBDMS group can be removed using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl (2R)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate is widely used in scientific research, particularly in:
Chemistry: As a protecting group in organic synthesis to prevent unwanted reactions at the hydroxyl site.
Biology: In the study of enzyme mechanisms and protein synthesis.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of Ethyl (2R)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate involves the protection of the hydroxyl group by the TBDMS group. This protection prevents the hydroxyl group from participating in unwanted side reactions, allowing for selective reactions at other sites. The TBDMS group can be removed under mild conditions, revealing the free hydroxyl group for further reactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl (2R)-2-amino-3-hydroxypropanoate: Lacks the TBDMS protecting group, making it more reactive.
Methyl (2R)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its combination of an amino acid derivative with a TBDMS protecting group. This combination provides stability and selectivity in reactions, making it valuable in synthetic and medicinal chemistry .
Properties
IUPAC Name |
ethyl (2R)-2-amino-3-[tert-butyl(dimethyl)silyl]oxypropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NO3Si/c1-7-14-10(13)9(12)8-15-16(5,6)11(2,3)4/h9H,7-8,12H2,1-6H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMPDRVQQMHKOT-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CO[Si](C)(C)C(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CO[Si](C)(C)C(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25NO3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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